molecular formula C16H24N2O.ClH<br>C16H25ClN2O B000466 Oxymetazoline hydrochloride CAS No. 2315-02-8

Oxymetazoline hydrochloride

Numéro de catalogue: B000466
Numéro CAS: 2315-02-8
Poids moléculaire: 296.83 g/mol
Clé InChI: BEEDODBODQVSIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pemirolast potassium is a slightly yellow powder that is soluble in water. It is a mast cell stabilizer that acts as an antiallergic agent. Pemirolast potassium is used for the prevention of itching of the eyes caused by allergies such as hay fever and allergic conjunctivitis . It is marketed under the tradenames Alegysal and Alamast .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of pemirolast potassium involves the synthesis of pemirolast followed by its conversion to the potassium salt. The synthetic route typically involves the reaction of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one with potassium hydroxide to form pemirolast potassium .

Industrial Production Methods

Industrial production methods for pemirolast potassium involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the preparation of the intermediate compound followed by its conversion to the potassium salt. The final product is purified and formulated into the desired dosage forms, such as tablets or ophthalmic solutions .

Analyse Des Réactions Chimiques

Metabolic Reactions

Oxymetazoline undergoes limited hepatic metabolism but demonstrates species-dependent enzymatic processing:

Reaction TypeEnzymatic SystemMetabolites IdentifiedSpeciesSource
Mono-oxygenationCYP2C19 (human)Mono-oxygenated derivativesHuman/Rabbit
DehydrogenationHepatic S9 fractionsDehydrogenated compoundsRat/Rabbit
O-GlucuronidationUGT1A9O-glucuronide conjugateHuman
  • Key findings :
    • Human metabolism : 95.9% of oxymetazoline remains unchanged after 120-minute incubation with human liver microsomes, indicating low metabolic turnover .
    • Species variability : Rabbit liver S9 fractions metabolize oxymetazoline more efficiently (~65%) compared to rats (~20%) and humans (~10%) .
    • Role of CYP2C19 : At concentrations ≥50 μM (130-fold higher than therapeutic doses), CYP2C19 mediates oxidation .

Stability and Degradation

This compound demonstrates stability under standard conditions but decomposes under extreme heat:

Thermal Decomposition Products

ConditionProducts IdentifiedHazard ProfileSource
CombustionCO, CO₂, NOₓ, HClIrritating to respiratory systems
High-temperature decayCarbonaceous residuesNot characterized
  • Stability data :
    • Chemically stable at room temperature (20–25°C) .
    • No significant hydrolysis or photodegradation reported under ambient conditions .

In Vitro Reactivity

Studies highlight oxidative and conjugative pathways in controlled systems:

Oxidative Pathways

  • Microsomal incubation : Generates hydroxyl radicals, suggesting antioxidant potential via lipid peroxidation inhibition .
  • Competitive binding : Higher affinity for α₁A-adrenoceptors over α₂B subtypes, influencing vasoconstrictive activity .

Conjugative Pathways

  • Glucuronidation : UGT1A9 catalyzes O-glucuronide formation, observed in human liver assays .

Synthetic and Functional Group Reactivity

The compound’s structure drives specific interactions:

Functional GroupReactivity ProfileObserved InteractionsSource
Imidazole ringBinds α-adrenergic receptorsPartial agonist activity at α₁A/α₂B
Phenolic hydroxylParticipates in glucuronidationForms O-glucuronide metabolite
Tert-butyl groupEnhances lipid solubilityInfluences nasal mucosal absorption
  • Structural insights :
    • The imidazole moiety enables selective receptor binding, critical for decongestant effects .
    • Tert-butyl substitution reduces polarity, improving nasal bioavailability .

Unresolved Research Questions

  • Human metabolite characterization : Specific oxidative metabolites remain unconfirmed in clinical studies .
  • Long-term stability : Degradation kinetics under non-ambient conditions (e.g., UV exposure) require further study .

Applications De Recherche Scientifique

Nasal Decongestion

Mechanism of Action : Oxymetazoline induces vasoconstriction in the nasal mucosa, leading to reduced swelling and congestion.

Clinical Use : It is commonly found in over-the-counter nasal sprays for the relief of nasal congestion due to colds, allergies, or sinusitis. A study demonstrated that a 0.05% oxymetazoline formulation significantly reduced inferior and middle turbinate volumes in patients with nasal congestion, showing efficacy up to 12 hours post-administration .

Efficacy Studies :

  • MRI Assessment : A randomized study using MRI showed significant decreases in turbinate volume after administration of oxymetazoline compared to a control group, confirming its effectiveness in reducing nasal congestion .

Ophthalmic Applications

Indication : Oxymetazoline is used in ophthalmology as an eye drop formulation (e.g., Upneeq®) for the treatment of acquired blepharoptosis (drooping eyelids).

Clinical Findings : The drug works by stimulating alpha-adrenergic receptors in the eyelid muscles, leading to elevation of the upper eyelid. Clinical trials have shown that oxymetazoline can significantly improve eyelid position and enhance visual field .

Dermatological Uses

Rosacea Treatment : Oxymetazoline has been explored as a treatment for facial erythema associated with rosacea. A topical formulation (1% cream) has shown promising results in improving facial redness and overall skin appearance with minimal side effects .

Other Dermatological Applications :

  • Hemostasis in Surgery : Oxymetazoline can be used as a hemostatic agent during dermatologic surgeries due to its vasoconstrictive properties, which help control bleeding .
  • Potential Future Uses : Research indicates potential applications in treating conditions like keloids and pyogenic granuloma, although further studies are needed to establish efficacy .

Pharmacokinetics and Safety Profile

Pharmacokinetics : Studies indicate that oxymetazoline has a low systemic absorption profile when applied topically, making it suitable for long-term use without significant systemic side effects. The effective half-life ranges from 18 to 28 hours .

Safety Considerations : While generally well-tolerated, oxymetazoline can cause local irritation or rebound congestion if used excessively. Long-term studies are necessary to evaluate its safety profile comprehensively.

Summary Table of Applications

Application AreaFormulation TypeIndicationsKey Findings
Nasal DecongestionNasal Spray (0.05%)Acute rhinitisSignificant reduction in turbinate volume
OphthalmologyEye Drops (Upneeq®)BlepharoptosisImproved eyelid elevation in clinical trials
DermatologyTopical Cream (1%)Rosacea, facial erythemaEffective in reducing redness with low side effects
Surgical HemostasisTopical ApplicationSurgical proceduresEffective hemostatic agent during surgeries

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Pemirolast potassium is unique due to its specific mechanism of action as a mast cell stabilizer and its ability to inhibit the release of multiple inflammatory mediators. This makes it particularly effective in treating allergic conditions compared to other similar compounds .

Activité Biologique

Oxymetazoline hydrochloride is a sympathomimetic agent primarily used as a nasal decongestant. It acts as an agonist at alpha-adrenergic receptors, leading to vasoconstriction and subsequent reduction in nasal mucosal blood flow, which alleviates nasal congestion. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Oxymetazoline primarily targets alpha-1A and alpha-2 adrenergic receptors . By activating these receptors, it induces vasoconstriction in the nasal mucosa, leading to decreased blood flow and reduced edema. This mechanism is effective for treating conditions like allergic rhinitis and nasal congestion.

Key Receptor Interactions

  • Alpha-1A adrenergic receptor : High affinity; mediates vasoconstriction.
  • Alpha-2B adrenergic receptor : Higher potency; involved in central nervous system effects.
  • Other receptors : Minor activity at 5-HT (serotonin) receptors, suggesting potential roles beyond decongestion .

Pharmacokinetics

The pharmacokinetic profile of oxymetazoline is characterized by its rapid absorption and elimination. Following intranasal administration, the compound reaches peak plasma concentrations within 10 minutes.

Parameter Value
Absorption Rapid (Tmax ~10 min)
Volume of Distribution Limited data available
Protein Binding 56.7% - 57.5%
Metabolism Minimal metabolism; primarily unchanged in urine
Half-life 5 - 8 hours
Elimination Route Renal (30%), fecal (10%)

Case Study: Cardiovascular Effects

A notable case involved a 64-year-old woman who experienced chest pain after using oxymetazoline nasal spray. This incident highlights potential cardiovascular risks associated with sympathomimetic agents, particularly in patients with pre-existing conditions .

Efficacy in Nasal Congestion

A study assessed the efficacy of different concentrations of this compound in relieving nasal congestion. Patients did not experience rebound congestion after short-term use, indicating its safety profile when used as directed.

Dosage Group Congestion Score Reduction (VAS)
0.025% (50 µL)Not significant
0.025% (100 µL)Not significant
0.05% (50 µL)Significant
0.05% (100 µL)Significant
Saline ControlBaseline

The study concluded that higher doses provided more substantial relief from congestion without significant adverse effects .

Safety Profile

Oxymetazoline is generally well-tolerated; however, it can cause systemic effects due to its sympathomimetic properties. Caution is advised in patients with cardiovascular disease or those on medications that may interact with adrenergic agents .

Adverse Effects

Common side effects include:

  • Nasal irritation
  • Dryness of the nasal mucosa
  • Elevated blood pressure in sensitive individuals

Propriétés

IUPAC Name

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEDODBODQVSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177729
Record name Oxymetazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-02-8
Record name Oxymetazoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxymetazoline hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxymetazoline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxymetazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxymetazoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYMETAZOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89MJ0S5VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxymetazoline hydrochloride
Reactant of Route 2
Reactant of Route 2
Oxymetazoline hydrochloride
Reactant of Route 3
Reactant of Route 3
Oxymetazoline hydrochloride
Reactant of Route 4
Reactant of Route 4
Oxymetazoline hydrochloride
Reactant of Route 5
Reactant of Route 5
Oxymetazoline hydrochloride
Reactant of Route 6
Reactant of Route 6
Oxymetazoline hydrochloride
Customer
Q & A

Q1: How does oxymetazoline hydrochloride exert its effects on the body?

A: this compound is an α-adrenergic agonist, primarily targeting the α1A-adrenoceptor. [] This interaction leads to vasoconstriction, which is the narrowing of blood vessels. [] This effect is particularly useful in reducing nasal congestion by shrinking swollen blood vessels in the nasal passages. [, ]

Q2: Can you elaborate on the applications of this compound beyond nasal decongestion?

A: While widely known for its use in nasal decongestants, this compound has shown promise in other areas. Research indicates its potential in treating persistent facial erythema associated with rosacea, again attributed to its vasoconstrictive properties. [, ] Additionally, case studies suggest potential benefits in temporarily relieving myasthenia gravis-related ptosis. [, ]

Q3: Does this compound impact the respiratory system beyond its decongestant action?

A: Studies using ex vivo human nasal epithelial cells have shown that this compound can impact ciliary beat frequency (CBF), a key mechanism for clearing mucus from the respiratory tract. Interestingly, this effect is concentration-dependent, with higher concentrations demonstrating an inhibitory effect on CBF. [, ]

Q4: What are the potential implications of this compound's impact on ciliary beat frequency?

A: While this compound effectively reduces nasal congestion, its inhibitory effect on CBF at higher concentrations raises considerations for its long-term use. [, ] Prolonged impairment of ciliary function could potentially increase the risk of respiratory infections due to reduced mucus clearance. [] This highlights the importance of using this compound responsibly and as directed, typically for short-term relief.

Q5: Are there alternative administration routes for this compound besides nasal sprays?

A: While nasal sprays are the most common, research suggests potential for topical application of this compound. [] Studies have explored its use in cream formulations for treating persistent facial erythema associated with rosacea. [, ] Additionally, case reports highlight the use of this compound eye drops for managing myasthenia gravis-related ptosis. [, ]

Q6: Are there any studies investigating the combined effect of this compound with other treatments?

A: Research has explored the combined use of this compound with other therapies for specific conditions. For instance, one study investigated the efficacy of combining this compound cream with 595-nm pulsed dye laser treatment for erythematotelangiectatic rosacea. [] Additionally, research has examined the safety and tolerability of using this compound cream as an adjunctive treatment with energy-based therapy for facial erythema in rosacea patients. []

Q7: How is this compound metabolized in the body?

A: Metabolic studies in rabbits have shown that a significant portion of this compound is excreted unchanged in urine, regardless of the administration route (ocular or nasal). [] The proportion of metabolites to unchanged oxymetazoline remains consistent across different administration routes, suggesting a conserved metabolic pathway. []

Q8: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?

A: Several analytical methods have been developed and validated for quantifying this compound in pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a widely used technique, often employing reversed-phase chromatography with UV detection. [, , ] Other methods include spectrophotometry, exploiting the drug's UV absorbance properties, [, , , , , ] and spectrofluorimetry, which relies on the fluorescence of derivatives formed by reacting this compound with specific reagents. [, ]

Q9: Are there any reported cases of bacterial resistance to this compound?

A: While this compound itself might not directly target bacteria, studies have investigated the antimicrobial activity of commercially available oxymetazoline solutions. [] Findings suggest that these solutions exhibit activity against common middle ear pathogens, but this activity is likely attributed to the preservatives present in the formulations rather than the oxymetazoline itself. []

Q10: Are there any specific considerations for the formulation of this compound to ensure its stability and efficacy?

A: The stability of this compound in aqueous solutions has been extensively studied. [] Research highlights the influence of pH and temperature on its degradation kinetics, with a minimal degradation rate observed in the pH range of 2.0 to 5.0. [] Formulations often incorporate stabilizers and preservatives to ensure optimal drug stability and prevent microbial contamination. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.